4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)-
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Overview
Description
6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C10H8Cl2FN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with 3-chloro-4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-methyl-pyrimidine-4,5-diamine
- 6-Chloro-N4-(3-fluorophenyl)pyrimidine-4,5-diamine
- 6-Chloro-N4-ethyl-pyrimidine-4,5-diamine
Uniqueness
6-Chloro-n4-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7Cl2FN4 |
---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
6-chloro-4-N-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H7Cl2FN4/c11-6-3-5(1-2-7(6)13)17-10-8(14)9(12)15-4-16-10/h1-4H,14H2,(H,15,16,17) |
InChI Key |
KIJUIJDDPVFIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC=N2)Cl)N)Cl)F |
Origin of Product |
United States |
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